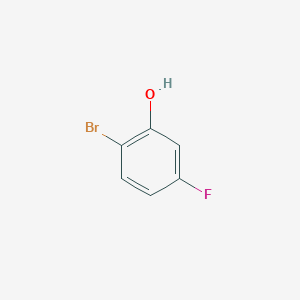

2-Bromo-5-fluorophenol

Overview

Description

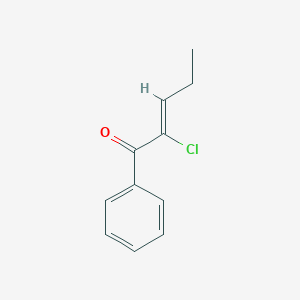

2-Bromo-5-fluorophenol is an aryl fluorinated building block . It has a molecular formula of C6H4BrFO . The average mass of this compound is 190.998 Da and the monoisotopic mass is 189.942947 Da .

Synthesis Analysis

The synthesis of 2-Bromo-5-fluorophenol involves a solution of the corresponding methoxyl starting material in DCM (4 mL/mmol) which is cooled to -20 °C before boron tribromide (3 eq, 1 M in DCM) is added in a nitrogen atmosphere at the same temperature. The stirred solution is subsequently warmed to ambient temperature overnight .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorophenol is represented by the formula C6H4BrFO . The compound has an average mass of 190.998 Da and a monoisotopic mass of 189.942947 Da .Chemical Reactions Analysis

2-Bromo-5-fluorophenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis

2-Bromo-5-fluorophenol is a colorless liquid . It has a density of 1.717 g/mL at 25 °C and a refractive index of 1.554 . The compound has a flash point of 87 °C (188°F) .Scientific Research Applications

Chemical Synthesis and Applications

2-Bromo-5-fluorophenol and its derivatives have been utilized in various chemical syntheses. For instance, the fluorination of related compounds with xenon difluoride has been explored, demonstrating the compound's utility in creating fluorinated organic molecules, which are significant in pharmaceutical and material science applications (Koudstaal & Olieman, 2010). Additionally, a novel protocol for fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst has been reported, showcasing its potential in organic synthesis and functional group transformations (Zhu et al., 2019).

Photoreaction and Molecular Studies

2-Bromo-5-fluorophenol and similar compounds have been subject to studies focusing on their photoreaction mechanisms. For instance, the intramolecular hydrogen-atom tunneling and photoreaction mechanism of related halogenated phenols have been examined, contributing to a deeper understanding of photochemical reactions in organic compounds (Nanbu et al., 2012).

Environmental and Biodegradation Studies

Research into the anaerobic transformation of phenol to benzoate using fluorinated analogs has provided insights into the environmental fate and microbial degradation of halogenated phenols (Genthner et al., 1989). This is crucial for understanding the biodegradation and environmental impact of such compounds.

Radiopharmaceutical Applications

4-[18F]Fluorophenol, a derivative of 2-bromo-5-fluorophenol, has been synthesized for use in radiopharmaceuticals. Such compounds are essential for medical imaging and diagnostic procedures (Ross et al., 2011).

Spectroscopic Analysis and Complexation

Studies involving the spectroscopic analysis of dyestuffs and chromogenic reagents such as bromo-PADAP, which structurally relates to 2-bromo-5-fluorophenol, have been conducted to understand their complexation with metals, providing insights for analytical chemistry applications (Johnson & Florence, 1975).

Biocatalysis and Biotransformation

Biotransformation studies using Escherichia coli expressing enzymes have shown the capability to transform 4-halophenols into halocatechols. Such studies are pivotal for biocatalysis and biotechnological applications, especially in the production of specialized organic compounds (Coulombel et al., 2011).

Safety and Hazards

2-Bromo-5-fluorophenol is considered hazardous. It is combustible and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVAOAVBKOVPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369179 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorophenol | |

CAS RN |

147460-41-1 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147460-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)